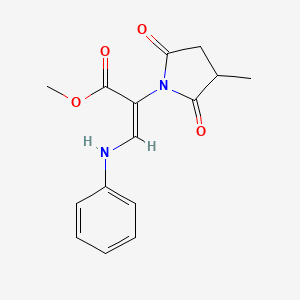![molecular formula C20H33NO B12368276 [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol is a chiral compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclopentyl ring substituted with an amino group and a 4-octylphenyl group, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction using appropriate starting materials.
Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclopentyl ring.
Attachment of the 4-octylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the 4-octylphenyl group is attached to the cyclopentyl ring.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol can be compared with other similar compounds, such as:
[(1S,3S)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol: This compound has a different stereochemistry, which may affect its biological activity and interactions.
[(1S,3R)-1-amino-3-[4-(nonyloxy)phenyl]cyclopentyl]methanol: This compound has a nonyloxy group instead of an octyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C20H33NO |
|---|---|
分子量 |
303.5 g/mol |
IUPAC名 |
[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21,15-19)16-22/h9-12,19,22H,2-8,13-16,21H2,1H3/t19-,20+/m1/s1 |
InChIキー |
BLASFTPNKGQBNF-UXHICEINSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)[C@@H]2CC[C@](C2)(CO)N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2CCC(C2)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)

![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)


![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)


